6-ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide

Chemical identity Quality control Structural verification

This 6-ethoxy nicotinamide-pyrazole hybrid (CAS 2034393-52-5) is a defined regioisomeric control for SDH inhibitor research. Its 6-position substitution geometry enables steric tolerance probing near the pyridine attachment site, while identical mass to regioisomer CAS 2034559-96-9 demands chromatographic identity confirmation—making it indispensable for HPLC/UPLC method development and comparative binding mode studies. Procure high-purity material to verify biological activity specificity and avoid non-specific class effects.

Molecular Formula C18H19N5O2
Molecular Weight 337.383
CAS No. 2034393-52-5
Cat. No. B2679209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide
CAS2034393-52-5
Molecular FormulaC18H19N5O2
Molecular Weight337.383
Structural Identifiers
SMILESCCOC1=NC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=NN3C
InChIInChI=1S/C18H19N5O2/c1-3-25-17-7-5-14(12-20-17)18(24)21-11-13-4-6-15(19-10-13)16-8-9-22-23(16)2/h4-10,12H,3,11H2,1-2H3,(H,21,24)
InChIKeyMAXQWMKJMINOMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 6-Ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide (CAS 2034393-52-5) – Chemical Identity and Structural Baseline


6-Ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide (CAS 2034393-52-5) is a synthetic small-molecule nicotinamide derivative (molecular formula C18H19N5O2, MW 337.4 g/mol) [1] that incorporates a 6-ethoxy-pyridine-3-carboxamide core linked via a methylene bridge to a 6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl moiety [1][2]. The compound belongs to the broader class of nicotinamide-pyrazole hybrids that have been investigated as succinate dehydrogenase inhibitors (SDHIs) in antifungal research [2]. Publicly available quantitative biological activity data for this specific compound are extremely limited; the chemical identity presented here is derived from PubChem computed properties and structural analysis.

Substitution Risk Analysis for 6-Ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide – Why Regioisomers and Close Analogs Cannot Be Interchanged


Procurement decisions based solely on nicotinamide-pyrazole class membership ignore critical structural determinants of biological activity. The compound's specific substitution pattern—a 1-methyl-1H-pyrazol-5-yl group at the 6-position of the pyridine ring, joined via a methylene linker to a 6-ethoxynicotinamide—is structurally distinct from its closest regioisomeric analogs, including CAS 2034559-96-9 (pyrazol-5-yl at the 5-position of pyridine) and CAS 2034389-12-1 (pyrazol-4-yl at the 2-position) [1]. The nicotinamide-pyrazole SDHI literature demonstrates that small changes in substitution position markedly alter antifungal EC50 values, enzyme inhibition potency, and binding mode within the SDH pocket [2][3]. Generic substitution without experimental confirmation of equivalent activity therefore carries substantial risk of functional non-equivalence.

Quantitative Differentiation Evidence: 6-Ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide vs. Closest Analogs


Structural Identity Confirmation: Exact Mass and Molecular Formula Differentiation from Regioisomers

The target compound (CAS 2034393-52-5) is definitively distinguished from its closest regioisomer CAS 2034559-96-9 (6-ethoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide) by the attachment position of the 1-methyl-1H-pyrazol-5-yl group: the 6-position of the pyridine ring for the target compound versus the 5-position for the comparator [1]. Both share the molecular formula C18H19N5O2 and exact monoisotopic mass 337.15387487 Da [1], meaning they are structural isomers indistinguishable by mass spectrometry alone. Differentiation requires chromatographic separation or NMR confirmation. The target compound has a computed XLogP3 of 1.2, topological polar surface area of 81.9 Ų, and 6 rotatable bonds [1]. These computed physicochemical parameters are identical within PubChem's computational precision to those of the regioisomer CAS 2034559-96-9 [2].

Chemical identity Quality control Structural verification

Rotatable Bond Count and Conformational Flexibility: Differentiation from Pyrazol-4-yl Substituted Analogs

The target compound possesses 6 rotatable bonds [1], a conformational flexibility profile that differs from analogs where the pyrazole attachment geometry alters the effective degrees of freedom. The regioisomer CAS 2034389-12-1 (pyrazol-4-yl at pyridine 2-position, methylene linker at 4-position) also has 6 computed rotatable bonds [2], but the spatial orientation of the pyrazole ring relative to the nicotinamide core is fundamentally different due to the attachment vector. In the SDHI class, the spatial relationship between the pyrazole and the nicotinamide amide is a key determinant of binding to the succinate dehydrogenase active site, where a cation-π interaction with Arg 43 and H-bond with Trp 173 are required for potent inhibition [3]. The 6-position substitution geometry of the target compound places the pyrazole ring in a distinct orientation compared to 2- or 5-substituted analogs, which may affect productive enzyme engagement.

Molecular flexibility Conformational entropy Binding adaptation

Class-Level SDH Inhibitory Activity: Quantitative Benchmarks from Nicotinamide-Pyrazole Series for Activity Expectation Calibration

While no direct IC50/EC50 data exist for the target compound, the class of nicotinamide-pyrazole derivatives provides quantitative activity benchmarks that inform procurement expectations. In the Lv et al. (2017) study, compound 3l—the most potent SDHI in that series—exhibited EC50 values of 33.5 µM against Helminthosporium maydis and 21.4 µM against Rhizoctonia cerealis, with corresponding SDH enzymatic inhibition [1]. The target compound differs from 3l in its substitution pattern, and its activity cannot be assumed equivalent without direct testing. Furthermore, in the pyrazole-5-yl-amide series of Cheng et al. (2023), the most active compounds (G22, G34) achieved EC50 values of 0.48–0.57 mg/L against Valsa mali, outperforming boscalid (EC50 = 2.80 mg/L) [2]. These data establish the potential activity range for optimized pyrazole-nicotinamide hybrids and underscore that small structural modifications can produce activity differences exceeding 100-fold within the same scaffold class.

SDH inhibition Antifungal activity Structure-activity relationship

Physicochemical Property Profile: XLogP3 and TPSA Comparison for Permeability and Solubility Assessment

The target compound has a computed XLogP3 of 1.2 and topological polar surface area (TPSA) of 81.9 Ų [1]. These values fall within favorable ranges for oral bioavailability according to Lipinski's Rule of Five (XLogP < 5; TPSA < 140 Ų) [2]. Compared to the broader SDHI chemical space, which includes compounds with XLogP values ranging from approximately 0.5 to 5.0 depending on substituent lipophilicity [3], the target compound occupies a moderate lipophilicity range that may confer balanced solubility and membrane permeability. The single hydrogen bond donor and 5 hydrogen bond acceptors [1] contribute to a moderate hydrogen bonding capacity. These computed properties are identical to those of its closest regioisomers (CAS 2034559-96-9 and CAS 2034389-12-1) [1], meaning that procurement differentiation among these isomers must rely on structural identity rather than predicted ADME properties.

Drug-likeness Physicochemical properties Solubility prediction

Application Scenarios for 6-Ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide Based on Available Evidence


Structural Biology Probe: SDH Active Site Occupancy Studies Requiring 6-Position Pyridine Substitution Geometry

Based on the class-level SDH binding evidence, where the pyrazole ring engages in a cation-π interaction with Arg 43 and H-bond with Trp 173 [1], this compound's 6-position pyridine substitution geometry may be employed as a structural probe to interrogate the steric tolerance of the SDH binding pocket near the pyridine attachment site. The distinct orientation compared to 5-position substituted analogs (CAS 2034559-96-9) [2] makes this compound suitable for comparative binding mode studies using molecular docking or X-ray crystallography.

Chemical Biology Control Compound: Regioisomeric Selectivity Validation in Nicotinamide-Pyrazole Screening Cascades

When screening nicotinamide-pyrazole compound libraries for SDH or other target inhibition, this compound serves as a defined regioisomeric control to verify that observed biological activity is specific to the intended substitution pattern rather than a non-specific class effect. Its identical molecular mass to regioisomer CAS 2034559-96-9 (both 337.15387487 Da) [2] necessitates chromatographic identity confirmation, reinforcing rigorous experimental protocols.

Medicinal Chemistry SAR Expansion: Scaffold Hopping from Pyrazole-5-yl-amide SDHIs with Documented Potency Benchmarks

The compound's scaffold is adjacent to the pyrazole-5-yl-amide series described by Cheng et al. (2023), where optimized compounds achieved EC50 values of 0.48 mg/L against Valsa mali, surpassing boscalid (2.80 mg/L) [3]. This compound can serve as a starting point for systematic SAR exploration around the 6-position pyridine substitution, with the goal of identifying whether this substitution geometry can approach or exceed the potency benchmarks established for the 5-substituted series.

Analytical Reference Standard: Chromatographic Method Development for Regioisomeric Separation and Quality Control

Given that the target compound and its closest regioisomers share identical molecular mass and molecular formula [2][4], this compound is a critical reference standard for developing and validating HPLC, UPLC, or SFC methods capable of resolving regioisomeric impurities. Procurement of high-purity material with defined retention time signatures is essential for laboratories performing quality control of nicotinamide-pyrazole compound collections.

Quote Request

Request a Quote for 6-ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.